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Introduction
Hepatobiliary scintigraphy, specifically using Technetium-99m (Tc-99m) Disofenin, is a

cornerstone in the diagnosis of acute cholecystitis. The core principle of this imaging technique

lies in the intravenous administration of a radiotracer that is taken up by hepatocytes and

subsequently excreted into the biliary system. Visualization of the radiotracer in the common

bile duct, gallbladder, and small intestine indicates a patent biliary system. However, non-

visualization of the gallbladder with excretion into the small intestine can be indicative of cystic

duct obstruction, a hallmark of acute cholecystitis, but can also be seen in other conditions.

To enhance the specificity of this diagnostic test and to shorten the imaging time,

pharmacologic augmentation with morphine is employed.[1][2] Morphine administration helps

to differentiate between true cystic duct obstruction and functional states that can mimic

obstruction.[1] This document provides detailed application notes and protocols for the use of

morphine in conjunction with Disofenin scans.

Principle of Morphine Augmentation
Morphine is an opioid agonist that, among its many effects, causes contraction of the sphincter

of Oddi.[1][3][4] This sphincter is a muscular valve that controls the flow of bile and pancreatic

juice into the duodenum. By constricting the sphincter of Oddi, morphine increases pressure

within the common bile duct.[1][3] This elevated pressure facilitates the flow of the radiotracer-
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laden bile into the gallbladder, provided the cystic duct is patent.[1][3] Therefore, if the

gallbladder visualizes after morphine administration, it rules out acute cholecystitis. Conversely,

persistent non-visualization of the gallbladder after morphine is highly suggestive of a cystic

duct obstruction and, consequently, acute cholecystitis.[5][6]

Data Presentation: Diagnostic Accuracy
The use of morphine augmentation significantly improves the diagnostic accuracy of Disofenin
scans for acute cholecystitis. The following table summarizes quantitative data from various

studies.
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Study
Cohort

Sensitivity Specificity
Positive
Predictive
Value (PPV)

Negative
Predictive
Value (NPV)

Accuracy

Morphine-

Augmented

Group[7]

93% 95% 81% 98% 95%

Conventional

(Delayed

Imaging)[7]

93% 83% 45% 99% 84%

Morphine-

Augmented

Group[5]

94.6% 99.1% 97.2% 98.3% Not Reported

Morphine-

Augmented

Group[8]

96% 100% Not Reported Not Reported 98%

Conventional

(Delayed

Imaging)[8]

96% 83% Not Reported Not Reported 88%

Morphine-

Augmented

Group[9]

100% 85% Not Reported Not Reported Not Reported

Morphine-

Augmented

Group[10]

100% 17% 70% 100% 72%

Note: The study by Chen et al. (2014) reported a high false-positive rate, which is important to

consider in the interpretation of results.[10]

Experimental Protocols
Patient Preparation
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Fasting: The patient must be fasting for a minimum of 4 to 6 hours prior to the administration

of Tc-99m Disofenin.[2][6] This ensures a baseline state of gallbladder filling.

Prolonged Fasting: If the patient has been fasting for more than 24 hours, premedication with

sincalide (a cholecystokinin analog) may be considered to empty the gallbladder of viscous

bile that could impair filling.[3] If sincalide is administered, a waiting period of at least 20

minutes should be observed before injecting the radiotracer.[3]

Opioid Use: A thorough patient history should be taken to document any recent use of

opioids, as these medications can interfere with the test results by causing premature

contraction of the sphincter of Oddi.[6][11] If the patient is on opioids, consultation with the

referring clinician is necessary.[11]

Allergies: Confirm that the patient has no known allergy to morphine.[11]

Informed Consent: Obtain informed consent from the patient after explaining the procedure,

including the administration of a radioactive tracer and morphine.

Imaging Protocol
Radiopharmaceutical Administration:

Administer approximately 185 MBq (5 mCi) of Tc-99m Disofenin intravenously.[2][5] The

dose may be adjusted based on the patient's total bilirubin level.[3]

Initial Imaging:

Begin dynamic imaging immediately after injection using a large-field-of-view gamma

camera fitted with a low-energy, parallel-hole collimator.[2]

Acquire anterior view dynamic images for the first 30-60 minutes.[2]

Follow with static anterior images at regular intervals until 60 minutes post-injection.[2]

Morphine Augmentation (if required):

Indication: If the gallbladder is not visualized by 40-60 minutes, but there is visualization of

the common bile duct and radiotracer activity in the small bowel, morphine augmentation
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is indicated.[5][6]

Dosage: Administer morphine sulfate intravenously at a dose of 0.04 mg/kg.[5][6][11] A

common practice is a slow push over 2-3 minutes.[2][11]

Booster Dose: In cases of rapid biliary-to-bowel transit, a booster dose of 74–111 MBq (2–

3 mCi) of Tc-99m Disofenin may be administered just before the morphine injection to

ensure sufficient radiotracer activity in the liver.[2]

Post-Morphine Imaging:

Continue imaging for an additional 30 minutes after morphine administration.[5][6]

Image Interpretation
Normal Study: Visualization of the gallbladder within 60 minutes of radiotracer injection.

Acute Cholecystitis: Non-visualization of the gallbladder up to 30 minutes after morphine

administration.[5][6]

Chronic Cholecystitis or Other Biliary Pathology: Delayed visualization of the gallbladder

(i.e., visualization only after morphine administration).[6]

Visualizations
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Caption: Morphine's mechanism of action on the sphincter of Oddi.
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Experimental Workflow for Morphine-Augmented
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Click to download full resolution via product page

Caption: Workflow of a morphine-augmented Disofenin scan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. tech.snmjournals.org [tech.snmjournals.org]

2. Revisiting morphine-augmented hepatobiliary imaging for diagnosing acute cholecystitis:
the potential pitfall of high false positive rate - PMC [pmc.ncbi.nlm.nih.gov]

3. jnm.snmjournals.org [jnm.snmjournals.org]

4. Effects of narcotic analgesic drugs on human Oddi’s sphincter motility - PMC
[pmc.ncbi.nlm.nih.gov]

5. Morphine-augmented cholescintigraphy: its efficacy in detecting acute cholecystitis -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. Cholecystokinin and morphine pharmacological intervention during 99mTc-HIDA
cholescintigraphy: a rational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Morphine-Modified Hepatobiliary Scanning Protocol for the Diagnosis of Acute
Cholecystitis - PubMed [pubmed.ncbi.nlm.nih.gov]

8. pubs.rsna.org [pubs.rsna.org]

9. Clinical efficacy of intravenous morphine administration in hepatobiliary imaging for acute
cholecystitis - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Revisiting morphine-augmented hepatobiliary imaging for diagnosing acute cholecystitis:
the potential pitfall of high false positive rate | springermedizin.de [springermedizin.de]

11. radiology.wisc.edu [radiology.wisc.edu]

To cite this document: BenchChem. [Application Notes and Protocols: Pharmacologic
Augmentation of Disofenin Scans with Morphine]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b014549#pharmacologic-augmentation-
of-disofenin-scans-with-morphine]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b014549?utm_src=pdf-body-img
https://www.benchchem.com/product/b014549?utm_src=pdf-body
https://www.benchchem.com/product/b014549?utm_src=pdf-custom-synthesis
https://tech.snmjournals.org/content/jnmt/early/2018/08/02/jnmt.118.215038.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4040183/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4040183/
https://jnm.snmjournals.org/content/jnumed/38/4/644.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4572129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4572129/
https://pubmed.ncbi.nlm.nih.gov/2045939/
https://pubmed.ncbi.nlm.nih.gov/2045939/
https://pubmed.ncbi.nlm.nih.gov/8623048/
https://pubmed.ncbi.nlm.nih.gov/8623048/
https://pubmed.ncbi.nlm.nih.gov/27504683/
https://pubmed.ncbi.nlm.nih.gov/27504683/
https://pubs.rsna.org/doi/abs/10.1148/radiology.151.1.6701315
https://pubmed.ncbi.nlm.nih.gov/3349697/
https://pubmed.ncbi.nlm.nih.gov/3349697/
https://www.springermedizin.de/revisiting-morphine-augmented-hepatobiliary-imaging-for-diagnosi/8225546
https://www.springermedizin.de/revisiting-morphine-augmented-hepatobiliary-imaging-for-diagnosi/8225546
https://www.radiology.wisc.edu/wp-content/uploads/2019/08/Hepatobiliary-August-2019.pdf
https://www.benchchem.com/product/b014549#pharmacologic-augmentation-of-disofenin-scans-with-morphine
https://www.benchchem.com/product/b014549#pharmacologic-augmentation-of-disofenin-scans-with-morphine
https://www.benchchem.com/product/b014549#pharmacologic-augmentation-of-disofenin-scans-with-morphine
https://www.benchchem.com/product/b014549#pharmacologic-augmentation-of-disofenin-scans-with-morphine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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